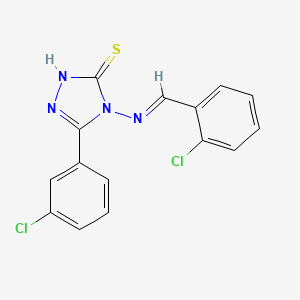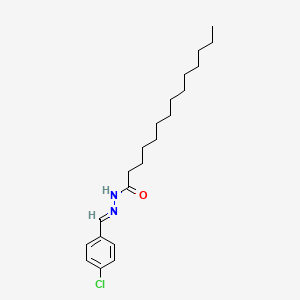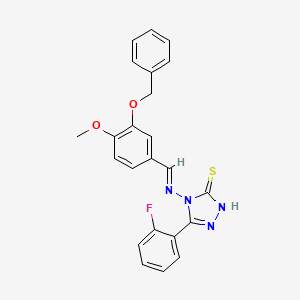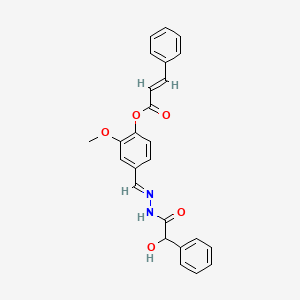
4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C21H18ClN3OS and a molecular weight of 395.914 g/mol . This compound is part of the thiosemicarbazone family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry:
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases .
Medicine:
- Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines .
- Potential use in the treatment of bacterial and fungal infections due to its antimicrobial properties .
Industry:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can lead to the disruption of essential biological processes in cancer cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- 4-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone .
- 4-(Benzyloxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone .
- 3-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone .
Uniqueness: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .
Properties
CAS No. |
764653-32-9 |
|---|---|
Molecular Formula |
C21H18ClN3OS |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-7-4-8-19(13-18)24-21(27)25-23-14-16-9-11-20(12-10-16)26-15-17-5-2-1-3-6-17/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI Key |
BKBXZOTYWVHJHM-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)

![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

